Flubromazolam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

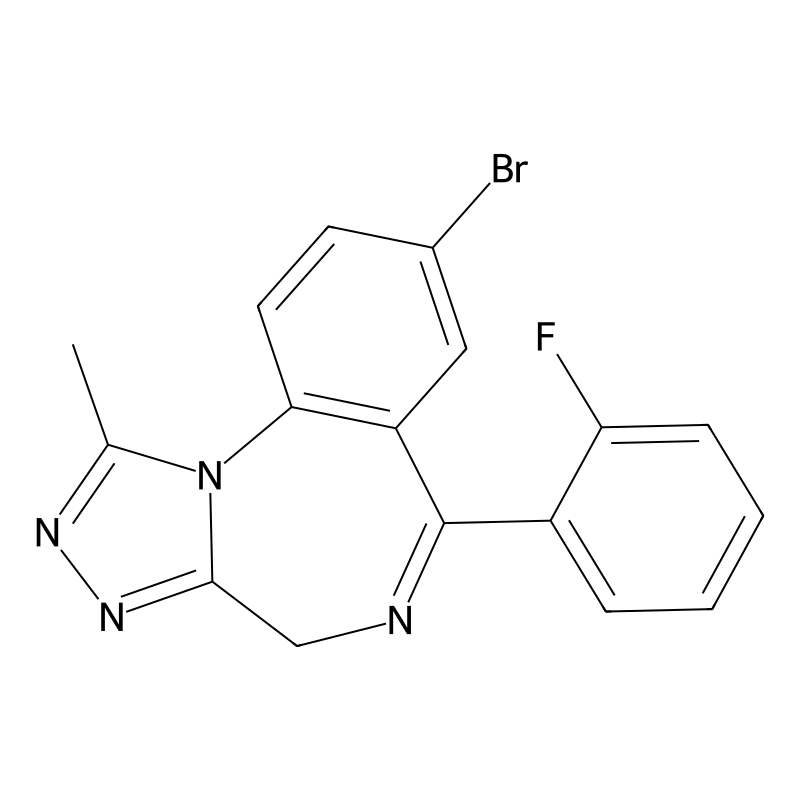

Flubromazolam is a synthetic compound classified as a triazolobenzodiazepine. Its IUPAC name is 8-bromo-6-(2-fluorophenyl)-1-methyl-4H-benzo[f][1,2,4]triazolo[4,3-a][1,4]diazepine. The compound features a complex structure that includes a benzene ring fused to a seven-membered diazepine ring and a triazole ring. It has a molecular formula of C17H12BrFN4 and a molecular weight of 371.21 g/mol. Flubromazolam is known for its potent central nervous system depressant effects, similar to other benzodiazepines, and has gained notoriety for its misuse as a recreational drug, often marketed under names like "Liquid Xanax" .

- Flubromazolam is a highly potent benzodiazepine, with reports of severe intoxication and life-threatening effects at doses as low as 3mg [, ].

- Safety concerns include:

- Severe sedation: Flubromazolam can cause profound drowsiness, increasing the risk of accidents and injuries [, ].

- Respiratory depression: At high doses, Flubromazolam can slow breathing, potentially leading to coma or death [, ].

- Impaired coordination: Flubromazolam can affect balance and coordination, increasing the risk of falls [, ].

- Increased risk of overdose: The potency of Flubromazolam makes it easy to take too much, significantly raising the risk of overdose [, ].

- Addiction potential: Benzodiazepines, including Flubromazolam, have a high potential for dependence and addiction [].

Pharmacological Properties

- In vitro studies suggest flubromazolam acts similarly to other benzodiazepines by enhancing the effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the central nervous system, leading to sedative and anxiolytic effects [].

- Metabolic studies indicate flubromazolam is primarily metabolized by the liver enzymes CYP3A4 and CYP3A5, and has a high degree of protein binding, potentially contributing to its prolonged elimination half-life [].

Detection Methods

- Analytical studies have developed methods for detecting flubromazolam in biological samples, such as blood and urine, which is crucial for emergency medicine and forensic purposes [].

Potential Risks

Flubromazolam primarily interacts with the gamma-aminobutyric acid (GABA) receptor system in the brain. Its mechanism of action involves enhancing the inhibitory effects of GABA by binding to the benzodiazepine site on the GABAA receptor. This leads to increased neuronal inhibition, resulting in anxiolytic, sedative, and muscle relaxant effects . The compound undergoes metabolic transformations primarily through hydroxylation and glucuronidation, yielding several metabolites such as α-hydroxy-flubromazolam and 4-hydroxy-flubromazolam, which may also exhibit pharmacological activity .

Flubromazolam exhibits significant biological activity as a central nervous system depressant. Clinical studies have shown that it can induce sedation, anxiolysis, and muscle relaxation at low doses (as low as 0.1 mg) . The onset of action typically occurs within 20 to 45 minutes after ingestion, with effects lasting anywhere from 3 to over 24 hours depending on dosage and individual metabolism . Adverse effects associated with flubromazolam use include excessive sedation, amnesia, and in severe cases, respiratory depression leading to coma or death .

Flubromazolam does not have any recognized therapeutic applications and is not approved by any regulatory body for medical use. Nevertheless, it has been identified as a substance of abuse among recreational drug users. Its potent sedative properties make it appealing for misuse, often leading to severe intoxication cases requiring medical intervention . The compound's illicit distribution has been noted in various forms including tablets and liquids sold on the internet.

Flubromazolam shares structural similarities with several other benzodiazepines and triazolobenzodiazepines. Below are some notable compounds for comparison:

| Compound Name | Structure Type | Potency | Approved Uses |

|---|---|---|---|

| Alprazolam | Benzodiazepine | Moderate | Anxiety disorders |

| Triazolam | Triazolobenzodiazepine | High | Insomnia |

| Flubromazepam | Benzodiazepine | High | Not approved |

| Clonazepam | Benzodiazepine | Moderate | Seizure disorders |

Uniqueness of Flubromazolam

Flubromazolam is distinguished by its unique combination of bromine and fluorine substituents on the benzodiazepine skeleton, which contribute to its enhanced potency compared to other compounds in the same class . Its long duration of action and potential for severe intoxication highlight its risks relative to traditional benzodiazepines like alprazolam or clonazepam.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Other CAS

Wikipedia

Dates

2. Łukasik-Głębocka, M., Sommerfeld, K., Teżyk, A., et al. Flubromazolam – A new life-threatening designer benzodiazepine. Clin. Toxicol. (Phila) 54(1), 66-68 (2016).

3. Risks of Combining Depressants (Tripsit) | https://tripsit.me/combining-depressants/

4. A fatal case of benzodiazepine withdrawal. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/19465812

5. Canadian Guideline for Safe and Effective Use of Opioids for Chronic Non-Cancer Pain - Appendix B-6: Benzodiazepine Tapering | http://nationalpaincentre.mcmaster.ca/opioid/cgop_b_app_b06.html

6. Benzodiazepine interactions with GABA receptors (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/6147796

7. Benzodiazepines, but not beta carbolines, limit high frequency repetitive firing of action potentials of spinal cord neurons in cell culture. (PubMed.gov / NCBI) | http://www.ncbi.nlm.nih.gov/pubmed/2450203